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molecular formula C5H2Br2ClN B045329 2,3-Dibromo-5-chloropyridine CAS No. 137628-17-2

2,3-Dibromo-5-chloropyridine

Cat. No. B045329
M. Wt: 271.34 g/mol
InChI Key: GDUFWKJMOOVEMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09174989B2

Procedure details

To a solution of 2,3-dibromo-5-chloropyridine (60 g, 221 mmol) in THF (500 mL) was added a solution of isopropylmagnesium chloride lithium chloride solution in THF (1.3M, 185 mL) at −40° C. over about 30 min. The solution was stirred for 30 min at −40° C. and DMF (50 mL) was added. The resulting solution was warmed up to room temperature and stirred for 30 min. The reaction was quenched with 1 N HCl (400 mL) and MTBE (200 mL) was added. Organic layer was separated and washed twice with 5% aqueous NaHCO3 (200 mL). The solvent was removed under vacuum at 50° C. The resulting solids (aldehyde intermediate) were dissolved in methanol (400 mL). The solution was cooled to 5° C. under an ice bath. NaBH4 (3.6 g) was added slowly over 30 min while maintaining the reaction temperature below room temperature. The reaction mixture was stirred for another 30 min followed by addition of water (125 mL). The resulting mixture was concentrated under vacuum to approximately 150 ml. Solids precipitated during the concentration. The suspension was stirred vigorously at room temperature for 1 h and solids were collected by filtration. The wet cake was dried in a vacuum oven over night at 60° C. to give 52 (45.6 g, 93%) as a solid. 1H NMR (CDCl3, 400 MHz): δ 8.26 (d, J=2.5 Hz, 1H), 7.88 (d, J=2.5 Hz, 1H), 4.73 (d, J=5.8 Hz, 2H), 2.33 (t, J=11.4 Hz, 1H); 13C NMR (CDCl3, 100 MHz): δ 147.12, 138.48, 138.39, 136.14, 132.06, 62.76.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
185 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Yield
93%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7](Br)=[CH:6][C:5]([Cl:9])=[CH:4][N:3]=1.[Cl-].[Li+].C([Mg]Cl)(C)C.CN([CH:20]=[O:21])C>C1COCC1>[Br:1][C:2]1[C:7]([CH2:20][OH:21])=[CH:6][C:5]([Cl:9])=[CH:4][N:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
BrC1=NC=C(C=C1Br)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Li+].C(C)(C)[Mg]Cl
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
185 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
The solution was stirred for 30 min at −40° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was warmed up to room temperature
STIRRING
Type
STIRRING
Details
stirred for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 1 N HCl (400 mL) and MTBE (200 mL)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
Organic layer was separated
WASH
Type
WASH
Details
washed twice with 5% aqueous NaHCO3 (200 mL)
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum at 50° C
DISSOLUTION
Type
DISSOLUTION
Details
The resulting solids (aldehyde intermediate) were dissolved in methanol (400 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to 5° C. under an ice bath
ADDITION
Type
ADDITION
Details
NaBH4 (3.6 g) was added slowly over 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the reaction temperature below room temperature
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for another 30 min
Duration
30 min
ADDITION
Type
ADDITION
Details
followed by addition of water (125 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated under vacuum to approximately 150 ml
CUSTOM
Type
CUSTOM
Details
Solids precipitated during the concentration
STIRRING
Type
STIRRING
Details
The suspension was stirred vigorously at room temperature for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
solids were collected by filtration
CUSTOM
Type
CUSTOM
Details
The wet cake was dried in a vacuum oven over night at 60° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=NC=C(C=C1CO)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 45.6 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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